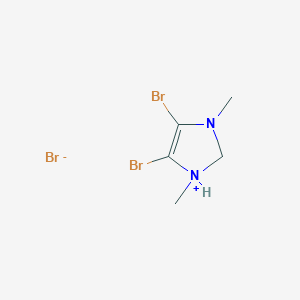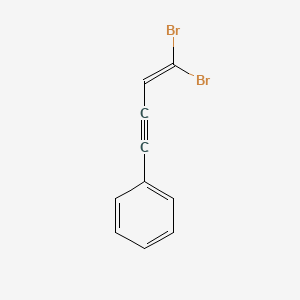
Benzene, (4,4-dibromo-3-buten-1-ynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (4,4-dibromo-3-buten-1-ynyl)-: is a chemical compound with the molecular formula C10H6Br2. It is characterized by the presence of a benzene ring substituted with a 4,4-dibromo-3-buten-1-ynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4,4-dibromo-3-buten-1-ynyl)- typically involves the bromination of a precursor compound, such as 3-buten-1-yne, followed by coupling with a benzene derivative. The reaction conditions often include the use of brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Hydroxide ions, amines, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: Benzene, (4,4-dibromo-3-buten-1-ynyl)- is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving halogenated substrates .
Industry: In the industrial sector, Benzene, (4,4-dibromo-3-buten-1-ynyl)- is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of Benzene, (4,4-dibromo-3-buten-1-ynyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s structure allows it to participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Benzene, 1,4-dibromo-: Similar in structure but lacks the buten-1-ynyl group, leading to different reactivity and applications.
3,4-dibromo-1-butene: Contains a similar brominated butene structure but without the benzene ring, resulting in distinct chemical properties.
Uniqueness: Benzene, (4,4-dibromo-3-buten-1-ynyl)- is unique due to the presence of both a benzene ring and a brominated buten-1-ynyl group, which imparts specific reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
181214-43-7 |
|---|---|
Molecular Formula |
C10H6Br2 |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
4,4-dibromobut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H6Br2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H |
InChI Key |
LVUBIZYRGOLKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


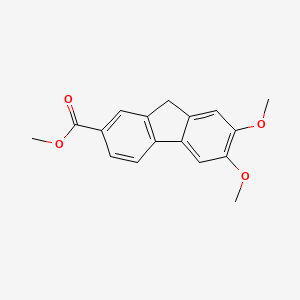
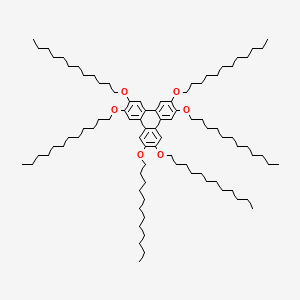
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
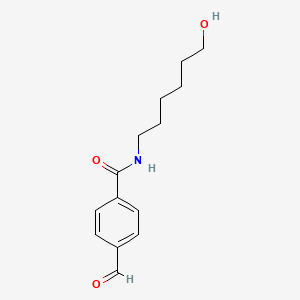
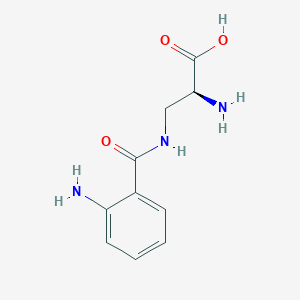
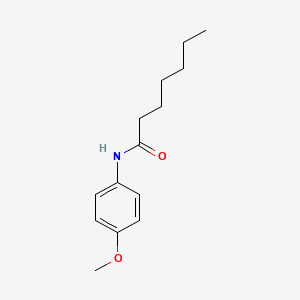
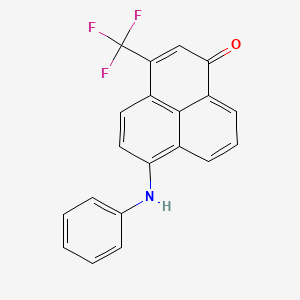
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
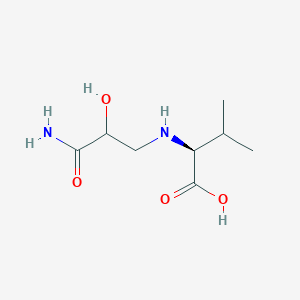
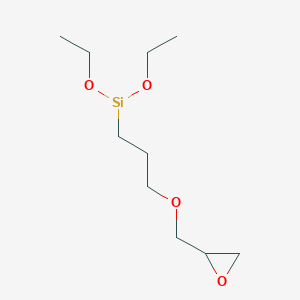

![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
